3,5-bis[(3-methylbenzoyl)amino]benzoic acid
Overview
Description
3,5-bis[(3-methylbenzoyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with two 3-methylbenzoyl groups and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[(3-methylbenzoyl)amino]benzoic acid typically involves the following steps:
Formation of 3-methylbenzoyl chloride: This is achieved by reacting 3-methylbenzoic acid with thionyl chloride under reflux conditions.
Amination: The 3-methylbenzoyl chloride is then reacted with 3,5-diaminobenzoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[(3-methylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3,5-bis[(3-carboxybenzoyl)amino]benzoic acid.
Reduction: 3,5-bis[(3-methylbenzyl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-bis[(3-methylbenzoyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: Its interactions with proteins and enzymes are studied to understand its biological activity.
Industrial Applications: It may be used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis[(3-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-bis[(4-methylbenzoyl)amino]benzoic acid: Similar structure but with 4-methylbenzoyl groups.
3,5-bis[(3-chlorobenzoyl)amino]benzoic acid: Similar structure but with 3-chlorobenzoyl groups.
Uniqueness
3,5-bis[(3-methylbenzoyl)amino]benzoic acid is unique due to the presence of 3-methylbenzoyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-bis[(3-methylbenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-5-3-7-16(9-14)21(26)24-19-11-18(23(28)29)12-20(13-19)25-22(27)17-8-4-6-15(2)10-17/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDILWHLGKBIAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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